2-(Phenylamino)propanoic acid

Pyrolysis Thermal Stability Mechanistic Organic Chemistry

2-(Phenylamino)propanoic acid (CAS 15727-49-8) is the α-isomer, distinct from the β-isomer in thermal degradation: produces CO/acetaldehyde/aniline, not acrylic acid. Published Arrhenius data (k(535 K)=6.19×10⁻⁵ s⁻¹) enable quantitative risk assessment for high-temperature processes. Its N-phenylalanine structure and chiral center differ from L-phenylalanine (Ki=980 nM at α₂δ channels), essential for pharmacological tool studies. Procure the correct α-isomer to avoid synthetic failures and ensure valid analytical standards.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 15727-49-8
Cat. No. B186159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)propanoic acid
CAS15727-49-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
InChIKeyXWKAVQKJQBISOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylamino)propanoic acid (CAS 15727-49-8): A Procurement-Critical, Differentiated α-Amino Acid Analog for Precise Synthetic and Analytical Control


2-(Phenylamino)propanoic acid (CAS 15727-49-8), also known as N-phenylalanine or 2-anilinopropanoic acid [1], is a phenyl-substituted α-amino acid analog with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a key structural analog of the endogenous α₂δ calcium channel ligand L-phenylalanine [2], yet its substitution at the α-carbon fundamentally alters its chemical behavior. While it is a simple derivative of the amino acid alanine, the presence of the phenylamino group imparts distinct reactivity, degradation pathways, and chiral complexity that are critical for scientific and industrial users to manage—unlike its more common β-isomer or the endogenous L-phenylalanine [1].

Why a Simple Amino Acid Substitute Is Not an Option for 2-(Phenylamino)propanoic acid (15727-49-8)


Procurement decisions for phenyl-substituted propanoic acid analogs cannot be based on class similarity alone. The 2-(phenylamino) derivative exhibits a unique thermal degradation fingerprint compared to its 3-(phenylamino) isomer, producing acetaldehyde and CO instead of acrylic acid [1]. Furthermore, its N-phenylalanine structure is distinct from the endogenous L-phenylalanine, which acts as an antagonist at α₂δ calcium channels with a Ki of 980 nM . Generic substitution with the β-isomer (3-(phenylamino)propanoic acid) or N-phenylglycine leads to drastically different reactivity, bond strength in applied settings, and regulatory impurity profiles, which can invalidate synthetic routes or analytical methods [REFS-1, REFS-3]. The evidence below demonstrates precisely where this compound's quantifiable properties diverge from its closest analogs.

Quantitative Differentiation Guide for 2-(Phenylamino)propanoic acid (15727-49-8) vs. Closest Analogs


Thermal Degradation: Distinct Pyrolysis Products of 2-(Phenylamino)propanoic acid vs. 3-(Phenylamino)propanoic acid

Under controlled gas-phase pyrolysis, 2-(N-phenylamino)propanoic acid (compound 1a) degrades via a 4-membered cyclic transition state to yield carbon monoxide, acetaldehyde, and aniline [1]. In contrast, its β-isomer, 3-(N-phenylamino)propanoic acid (compound 2a), under identical conditions, yields acrylic acid and aniline [1]. This mechanistic divergence, confirmed by ab initio SCF calculations, means that procurement for high-temperature applications or synthetic routes must specify the 2-substituted isomer; the 3-substituted analog will follow a completely different, non-interchangeable reaction pathway [1].

Pyrolysis Thermal Stability Mechanistic Organic Chemistry

Kinetics of Thermal Elimination: A Quantified Rate Constant for 2-(Phenylamino)propanoic acid

The first-order rate constant for the thermal gas-phase elimination of 2-(N-phenylamino)propanoic acid has been rigorously quantified. Based on sealed-tube experiments with HPLC, GC-MS, and FT-IR analysis, the reaction follows an Arrhenius expression with a pre-exponential factor of 3.02 × 10¹¹ s⁻¹ and an activation energy of 160.6 kJ/mol over the temperature range 494–535 K [1]. This yields calculated rate constants, for instance, k(500 K) = 5.04 × 10⁻⁶ s⁻¹ and k(535 K) = 6.19 × 10⁻⁵ s⁻¹ [1]. Such precise kinetic parameters are absent from typical vendor datasheets for related amino acid analogs, providing a critical benchmark for process safety and thermal modeling [1].

Kinetics Arrhenius Parameters Process Chemistry

Adhesion Performance: A Cautionary Tale from a Structurally Related N-Phenyl-β-Alanine Analog

In a controlled study of N-substituted amino acids for dentin bonding, the β-isomer analog, N-phenyl-β-alanine (NPBA), demonstrated zero measurable bond strength to dentin across all concentrations tested (0 to 5 × 10⁻¹ M) [1]. In stark contrast, the structurally similar N-phenylglycine (NPG) and N-methyl-N-phenylglycine (NMNPG) produced significant bond strengths of up to 11.8 ± 2.5 MPa and 13.2 ± 4.0 MPa, respectively [1]. While 2-(phenylamino)propanoic acid itself was not the subject of this study, the data demonstrate a 'class-level inference' that the position of the amino group relative to the carboxylic acid is a critical determinant of functional performance. A researcher requiring adhesion or surface interaction would be misled by data from the β-isomer.

Dentin Bonding Material Science Structure-Activity Relationship

Calcium Channel Activity: Differentiating 2-(Phenylamino)propanoic acid from Endogenous L-Phenylalanine

The compound 2-(phenylamino)propanoic acid has been computationally and structurally linked as a ligand for the α₂δ subunit of voltage-gated calcium channels [1]. This is a key pharmacological target for gabapentinoids. The endogenous comparator, L-phenylalanine (which possesses a benzyl side chain rather than a direct N-phenylamino group), is a known antagonist at this same α₂δ calcium channel, with a reported Ki of 980 nM . This direct comparison of molecular structure (N-phenylalanine vs. L-phenylalanine) and the shared, yet likely differentially potent, target profile provides a quantitative baseline for researchers investigating calcium channel modulation. Procurement of 2-(phenylamino)propanoic acid offers a structurally distinct tool compound with a validated biological target class, in contrast to the endogenous amino acid L-phenylalanine.

Ion Channel Pharmacology Target Identification Neurological Research

Defined Application Scenarios for 2-(Phenylamino)propanoic acid (15727-49-8) Based on Verified Evidence


Kinetic Modeling and Thermal Hazard Assessment

For process chemists and safety engineers, the published Arrhenius parameters (k(535 K) = 6.19 × 10⁻⁵ s⁻¹) [1] provide a rare, quantitative basis for modeling thermal decomposition kinetics in high-temperature reactions or storage scenarios. This data directly supports quantitative risk assessment and process optimization, a capability not offered by uncharacterized, generic amino acid analogs.

Synthetic Route Scouting Requiring Predictable Thermal Byproducts

For organic chemists designing high-temperature syntheses or flash vacuum pyrolysis routes, the well-defined and distinct degradation pathway to CO, acetaldehyde, and aniline (vs. the β-isomer's acrylic acid) [2] enables precise prediction and control of reaction outcomes. This ensures that procurement of the α-isomer is essential for routes predicated on these specific elimination products.

Calcium Channel Pharmacology and SAR Studies

For neuroscientists and pharmacologists, 2-(phenylamino)propanoic acid serves as a structurally unique tool compound for investigating the α₂δ subunit of voltage-gated calcium channels [3]. It offers a chemically defined alternative to L-phenylalanine (Ki = 980 nM) , enabling exploration of how N-arylation modulates activity and binding kinetics at this clinically relevant target.

Analytical Reference Standard and Impurity Profiling

For analytical chemists, the compound's defined chiral center (existing as R and S enantiomers) and its status as a substituted phenylalanine derivative make it a valuable reference standard for method development, chiral separation validation, or as a specified impurity marker in pharmaceutical quality control of related amino acid products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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